2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one typically involves the reaction of 3-methoxyaniline with 2,4,6-trichloropyrimidine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and neuroprotective agent.
Biology: The compound is used in research related to enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can interact with neuroreceptors, providing neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit various biological activities.
Triazole-pyrimidine hybrids: These compounds are known for their neuroprotective and anti-inflammatory properties.
2-Amino-5-ethylpyrimidine derivatives: These compounds have shown potential anticancer activity.
Uniqueness
2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(3-methoxyanilino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O2/c1-8-6-11(16)15-12(13-8)14-9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H2,13,14,15,16) |
InChI Key |
NSQFNQSUGAOPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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